N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the pyridine ring: This step involves the coupling of the pyrazole derivative with a pyridine derivative under suitable conditions.
Formation of the benzodioxine ring: This can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate sulfonamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethyl acetate, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and have similar biological activities.
Imidazole derivatives: These compounds also contain heterocyclic structures and are known for their broad range of biological activities.
Uniqueness
N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of multiple heterocyclic rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-22-13(10-16(21-22)15-4-2-3-7-19-15)12-20-27(23,24)14-5-6-17-18(11-14)26-9-8-25-17/h2-7,10-11,20H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZVREJDZVRSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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